2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid

Description

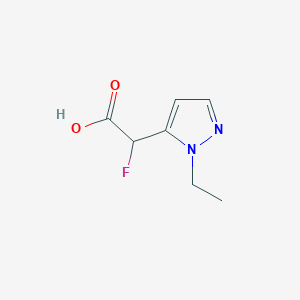

2-(1-Ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with an ethyl group at the 1-position and a fluorine-bearing acetic acid moiety at the 5-position.

Properties

Molecular Formula |

C7H9FN2O2 |

|---|---|

Molecular Weight |

172.16 g/mol |

IUPAC Name |

2-(2-ethylpyrazol-3-yl)-2-fluoroacetic acid |

InChI |

InChI=1S/C7H9FN2O2/c1-2-10-5(3-4-9-10)6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12) |

InChI Key |

WTFOKLGUJBNQIP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid typically involves the reaction of 1-ethyl-1H-pyrazole with fluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Pharmacological Applications

The pyrazole moiety is well-known for its pharmacological potential, and derivatives like 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid are being explored for various therapeutic activities.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with a pyrazole structure can inhibit tumor growth and induce apoptosis in cancer cell lines. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This activity positions them as potential candidates for treating inflammatory diseases such as arthritis and other chronic conditions .

Antimicrobial Properties

The antimicrobial activity of pyrazole compounds has been documented extensively. 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid has shown effectiveness against various bacterial strains, making it a candidate for further development in treating infections caused by resistant bacteria .

Synthesis and Structural Modifications

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid involves several key steps that can be optimized to improve yield and purity. The following table summarizes common synthetic routes and their outcomes:

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Cycloaddition reactions | 75 | Effective for introducing functional groups |

| Condensation with diazoacetate | 85 | High selectivity for desired product |

| One-pot synthesis | 90 | Simplifies reaction steps, reducing time |

Case Study: Anticancer Activity

In a recent study, researchers evaluated the anticancer effects of a series of pyrazole derivatives, including 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid, on human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range against several types of cancer cells, indicating potent activity .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound in an animal model of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling when treated with 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid compared to control groups .

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to form specific interactions with these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share structural similarities with the target molecule but differ in substituents, fluorine placement, or functional groups:

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

Fluorine Placement and Acidity: The α-fluorine in the target compound lowers the pKa of its carboxylic acid group compared to non-fluorinated analogs, enhancing its solubility in polar solvents and reactivity in nucleophilic reactions. In contrast, 4-(1-ethyl-1H-pyrazol-5-yl)-2-fluorobenzoic acid (17b) retains aromaticity, which may reduce acidity but improve π-π stacking in biological systems .

Substituent Effects: The trifluoroethyl group in 2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid increases lipophilicity (logP ~1.5–2.0), favoring membrane permeability. This contrasts with the ethyl group in the target compound, which offers moderate hydrophobicity .

Functional Group Modifications :

- Replacement of acetic acid with benzoic acid (as in 17b) expands conjugation, altering UV absorption and electronic properties. This modification is critical in photodynamic therapy or fluorescence-based applications .

Biological Activity

2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 172.16 g/mol

- CAS Number : 1522799-05-8

The biological activity of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is largely attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole ring facilitates hydrogen bonding and π-π interactions, while the fluoroacetic acid moiety engages in electrostatic interactions, which can modulate the activity of these targets .

Biological Activities

Recent studies have highlighted a range of biological activities associated with pyrazole derivatives, including:

- Antiviral Activity :

- Anti-inflammatory Effects :

-

Anticancer Potential :

- Compounds based on the pyrazole structure have been evaluated for their anticancer properties, showing promise in inhibiting cancer cell proliferation through various pathways.

Structure-Activity Relationship (SAR)

The SAR of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid reveals that modifications on the pyrazole ring significantly affect biological activity. For instance:

- Substitutions at the C5 position of the pyrazole ring enhance anti-HIV activity.

- The presence of electron-withdrawing groups increases potency against certain targets.

| Compound | C5 Substitution | EC (μmol/L) | Activity |

|---|---|---|---|

| I-19 | Hydrogen | 0.0334 | Anti-HIV |

| I-20 | Methyl | 0.0277 | Anti-HIV |

| I-22 | tert-butyl | >0.300 | Reduced Activity |

Case Studies

Several studies have documented the synthesis and evaluation of pyrazole derivatives:

- Study on Anti-HIV Activity :

- CRTh2 Antagonist Development :

- Molecular Docking Studies :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid?

- Methodology : The compound can be synthesized via nucleophilic fluorination or radical-polar crossover reactions. For example, fluorination of pyrazole precursors using methods similar to radical-based approaches (e.g., redox-active ester intermediates with [¹⁸F]fluoride) . Key steps include:

- Functionalization of the pyrazole ring at the 5-position.

- Introduction of the fluoroacetic acid moiety via coupling reactions.

- Purification using column chromatography (e.g., silica gel, ethyl acetate/hexane gradients).

- Data : Typical yields range from 40–65%, with purity confirmed by HPLC (>95%) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹⁹F NMR : The fluorine atom exhibits distinct splitting patterns (e.g., coupling constants J~47–50 Hz for geminal fluoro groups) .

- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

Q. What is the role of the fluorine atom in the compound’s electronic properties and reactivity?

- Electronic Effects : The electronegative fluorine atom stabilizes the adjacent carbonyl group via inductive effects, increasing acidity (pKa ~2.5–3.0) .

- Reactivity : Fluorine’s steric bulk influences regioselectivity in substitution reactions (e.g., favoring nucleophilic attack at the pyrazole’s 3-position) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in fluorinated pyrazoles?

- Methodology :

- Data collection at low temperature (e.g., 173 K) to minimize thermal motion artifacts .

- Refinement using SHELXL’s restraints for disordered fluorine positions .

Q. How can researchers address discrepancies in reported synthetic yields or purity levels?

- Root Cause Analysis :

- Reagent Quality : Trace moisture in fluorination reactions reduces yields (use anhydrous solvents).

- Chromatography : Gradient elution protocols vary; optimize with TLC monitoring .

- Validation : Cross-check purity via orthogonal methods (e.g., NMR integration vs. HPLC area-percent) .

Q. What computational methods predict the compound’s bioactivity in agrochemical applications?

- Approach :

- Docking Studies : Model interactions with herbicide targets (e.g., acetolactate synthase) using pyrazole derivatives as templates .

- QSAR : Correlate substituent effects (e.g., ethyl vs. methyl groups) with herbicidal activity .

Q. How does the compound’s stability vary under different storage conditions?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.